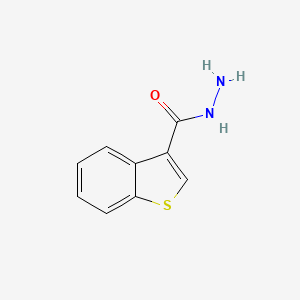

1-Benzothiophene-3-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-11-9(12)7-5-13-8-4-2-1-3-6(7)8/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISUPLDFMRTYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397125 | |

| Record name | 1-benzothiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78676-34-3 | |

| Record name | 1-benzothiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzothiophene 3 Carbohydrazide and Its Analogues

Primary Synthetic Routes to 1-Benzothiophene-3-carbohydrazide

The most direct and widely employed method for the synthesis of this compound involves the hydrazinolysis of a corresponding ester precursor. This reaction is a standard procedure for converting esters into carbohydrazides. nih.govajgreenchem.com Typically, an ethyl or methyl ester of 1-benzothiophene-3-carboxylic acid is refluxed with hydrazine (B178648) hydrate (B1144303) in a suitable alcoholic solvent, such as ethanol. nih.govajgreenchem.com

The general transformation can be represented as follows: The ester, for instance, ethyl 1-benzothiophene-3-carboxylate, is dissolved in absolute ethanol, to which an excess of hydrazine hydrate is added. The mixture is then heated under reflux for an extended period, often several hours, to ensure complete conversion. nih.gov Upon cooling, the this compound product, being a solid, typically crystallizes out of the solution and can be isolated through filtration, followed by washing and recrystallization to achieve high purity. nih.gov

Table 1: General Conditions for the Synthesis of Carbohydrazides from Esters

| Starting Material | Reagent | Solvent | Condition | Product |

|---|

Synthesis of Structurally Modified this compound Analogues

The synthesis of analogues of this compound allows for the systematic exploration of structure-activity relationships in various fields of chemical research. Modifications can be introduced at two primary locations: the benzothiophene (B83047) ring system or the hydrazide functional group.

Strategies for Benzothiophene Ring Functionalization

Functionalization of the benzothiophene core is a key strategy for creating structural diversity. This can be achieved either by using a pre-functionalized benzothiophene starting material or by modifying the ring system at a later stage. A variety of synthetic methods are available for introducing substituents at different positions of the benzothiophene nucleus. researchgate.net

One common approach involves starting with a substituted benzo[b]thiophene-carboxylic acid. For example, analogues with substituents at the 6-position, such as 6-chloro or 6-fluoro groups, have been synthesized by starting with the corresponding 6-substituted benzo[b]thiophene-2-carboxylic acids. nih.gov

More complex modifications can be introduced using modern cross-coupling reactions. For instance, a Suzuki coupling reaction can be employed to introduce aryl or heteroaryl groups. A reported synthesis involved the palladium-catalyzed coupling of ethyl 5-bromobenzo[b]thiophene-3-carboxylate with a pyrazole (B372694) boronic ester to yield ethyl 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylate. nih.gov This intermediate was then hydrolyzed to the carboxylic acid and could subsequently be converted to the desired carbohydrazide (B1668358) analogue. nih.gov

Other synthetic strategies for building the functionalized benzothiophene ring itself include:

Intramolecular Cyclization: Palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes in the presence of carbon monoxide and an alcohol can produce functionalized benzothiophene-3-carboxylic esters. nih.gov

Electrophilic Cyclization: The reaction of o-alkynyl thioanisoles can lead to 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.org

Tandem Reactions: Base-mediated condensation of o-iodoarylacetonitriles with aryldithioesters followed by intramolecular C-S bond formation provides a route to diversely substituted benzothiophenes. organic-chemistry.org

Table 2: Examples of Benzothiophene Ring Functionalization Strategies

| Strategy | Example Reaction | Position(s) Functionalized | Reference |

|---|---|---|---|

| Suzuki Coupling | Coupling of a bromo-benzothiophene ester with a boronic ester | Position 5 | nih.gov |

| Pre-functionalized Starting Material | Use of 6-chloro or 6-fluorobenzo[b]thiophene-2-carboxylic acid | Position 6 | nih.gov |

| Oxidative Cyclization | Pd-catalyzed reaction of 2-(methylthio)phenylacetylenes | Position 3 (ester group) | nih.gov |

Approaches to Hydrazide Moiety Derivatization

The hydrazide group (-CONHNH₂) is a versatile functional handle that can be readily derivatized to produce a wide array of analogues. The most common derivatization is the condensation reaction with aldehydes or ketones to form N-acylhydrazones. nih.govmdpi.com

In a typical procedure, the 1-benzothiophene-carbohydrazide is dissolved in a solvent like methanol (B129727) or ethanol, and a substituted aldehyde (aromatic or heteroaromatic) is added. mdpi.com The reaction mixture is often heated to reflux, sometimes with a catalytic amount of acid, to drive the formation of the hydrazone. This approach has been used to generate large collections of structurally diverse compounds by varying the aldehyde component. nih.govmdpi.com

Beyond acylhydrazone formation, the hydrazide moiety can undergo other transformations:

Reaction with Isocyanates: Hydrazides can react with isocyanates to form semicarbazide (B1199961) derivatives. ajgreenchem.com

Heterocycle Formation: Carbohydrazides are key precursors for synthesizing various five-membered heterocyclic rings. For example, reaction with carbon disulfide can lead to the formation of oxadiazole-thiones, which can be further reacted with hydrazine to yield triazole-thiones. nih.gov

Reaction with β-ketoesters: Condensation with β-ketoesters can be used to form pyrazolone (B3327878) derivatives.

This reactivity allows for the extension of the core structure into more complex heterocyclic systems, significantly broadening the scope of accessible analogues.

Table 3: Common Derivatization Reactions of the Hydrazide Moiety

| Reagent Type | Resulting Structure/Functional Group | General Condition | Reference |

|---|---|---|---|

| Aldehyde / Ketone | N-Acylhydrazone | Reflux in alcohol | nih.govmdpi.com |

| Isocyanate | Semicarbazide | Reaction in a suitable solvent | ajgreenchem.com |

| Carbon Disulfide | Oxadiazole-thione | Basic conditions, heating | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 1 Benzothiophene 3 Carbohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In the ¹H NMR spectra of 1-benzothiophene carbohydrazide (B1668358) derivatives, the protons of the benzothiophene (B83047) ring system typically appear in the aromatic region (δ 7.0–8.5 ppm). nih.govnih.gov The chemical shifts and coupling patterns of these protons provide valuable information about the substitution pattern on the benzene (B151609) ring. The protons of the hydrazide moiety (NH and NH₂) exhibit characteristic signals that can vary in their chemical shift depending on the solvent and concentration. For instance, the NH proton often appears as a singlet in the downfield region (δ 9.0–12.5 ppm). nih.govnih.gov

The ¹³C NMR spectra complement the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the benzothiophene ring typically resonate in the range of δ 120–140 ppm. nih.gov The carbonyl carbon of the carbohydrazide group is readily identifiable by its characteristic downfield shift (around δ 160–170 ppm). nih.gov The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the structure of 1-benzothiophene-3-carbohydrazide and its derivatives. nih.govnih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| (E)-N'-(Benzo[d] nih.govresearchgate.netdioxol-5-ylmethylene)benzo[b]thiophene-2-carbohydrazide | DMSO-d₆ | 12.05 (s, 0.5H), 11.94 (s, 0.5H), 8.40 (d, J = 7.6 Hz, 1H), 8.23 (s, 0.5H), 8.16–7.97 (m, 2.5H), 7.69–7.37 (m, 2.5H), 7.32 (s, 0.5H), 7.28–7.18 (m, 1H), 7.03 (t, J = 7.1 Hz, 1H), 6.13 (s, 1H), 6.11 (s, 1H) nih.gov |

| (E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | DMSO-d₆ | 12.41 (s, 0.5H), 12.30 (s, 0.5H), 8.68 (s, 0.5H), 8.58 (s, 1H), 8.44 (s, 0.5H), 8.36–8.16 (m, 3H), 8.05 (s, 2H), 7.87–7.68 (m, 1H), 7.58–7.41 (m, 2H) nih.gov |

| (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | DMSO-d₆ | 12.43 (s, 0.5H), 12.35 (s, 0.5H), 8.56 (s, 0.5H), 8.44 (s, 0.5H), 8.33 (d, J = 8.4 Hz, 3H), 8.18–7.94 (m, 4H), 7.59–7.39 (m, 2H) nih.gov |

| (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid | DMSO-d₆ | 12.29 (s, 0.5H), 12.16 (s, 0.5H), 8.52 (s, 0.5H), 8.49–8.30 (m, 1.5H), 8.32–7.91 (m, 5H), 7.71–7.57 (m, 1H), 7.57–7.41 (m, 2H) nih.gov |

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) |

| (E)-N'-(Benzo[d] nih.govresearchgate.netdioxol-5-ylmethylene)benzo[b]thiophene-2-carbohydrazide | DMSO-d₆ | 161.9, 158.5, 149.7, 149.6, 148.5, 148.4, 145.0, 143.5, 140.8, 139.5, 138.9, 137.7, 133.7, 132.3, 129.0, 128.8, 127.2, 127.0, 126.0, 125.8, 125.5, 125.2, 124.2, 124.0, 123.3, 123.1, 109.1, 109.0, 106.0, 105.7, 102.1 nih.gov |

| (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | DMSO-d₆ | 161.98, 158.47, 147.90, 145.52, 142.41, 140.44, 138.97, 137.85, 137.34, 132.22, 128.35, 128.14, 126.25, 125.58, 125.18, 124.91, 124.12, 122.89, 122.71 nih.gov |

| (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid | DMSO-d₆ | 166.97, 161.82, 161.41, 158.41, 147.15, 143.87, 143.00, 140.46, 139.08, 138.17, 137.40, 134.68, 132.01, 131.65, 131.51, 131.11, 130.78, 129.36, 128.54, 127.54, 126.91, 126.72, 125.97, 125.56, 125.20, 124.96, 122.93, 122.49 nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups.

The N-H stretching vibrations of the hydrazide group are typically observed in the region of 3100–3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbohydrazide is a strong and prominent band appearing in the range of 1640–1680 cm⁻¹. nih.gov The C=N stretching vibration of Schiff bases derived from this compound is found around 1600–1620 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzothiophene ring appear in the 1400–1600 cm⁻¹ region. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| N-H (stretching) | 3100-3400 |

| C-H (aromatic stretching) | >3000 |

| C=O (carbonyl stretching) | 1640-1680 nih.gov |

| C=N (imine stretching) | 1600-1620 nih.gov |

| C=C (aromatic stretching) | 1400-1600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its molecular formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule.

For this compound and its derivatives, techniques like electrospray ionization (ESI) are commonly used. nih.gov The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. nih.gov For example, the calculated m/z for the [M+H]⁺ ion of (E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide is 326.1, which is consistent with the observed value. nih.gov Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Table 4: Mass Spectrometry Data for selected this compound Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z |

| (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | ESI | [M − H]⁻ 324.0448 | 324.0449 nih.gov |

| (E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | ESI | [M + H]⁺ 326.1 | 326.1 nih.gov |

| (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid | ESI | [M + H]⁺ 325.0641 | 325.0626 nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectra of this compound and its derivatives typically exhibit absorption bands corresponding to π → π* and n → π* transitions. The benzothiophene ring system is a major chromophore, and its substitution can lead to shifts in the absorption maxima (λmax). mdpi.com The electronic spectra of these compounds are often recorded in various solvents to study the effect of solvent polarity on the electronic transitions. mdpi.com For instance, the unique structural framework of benzothiophene allows for high charge carrier mobility and enhanced light absorption across the UV-Vis spectrum. mdpi.com

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. Single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and crystal packing information.

For derivatives of this compound that form suitable single crystals, XRD analysis can unambiguously confirm their molecular structure and stereochemistry. nih.gov The analysis of the crystal structure can reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. mdpi.com Powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the bulk material. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample.

The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) for this compound and its derivatives are compared with the calculated values based on the proposed molecular formula. nih.govresearchgate.net A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. nih.govresearchgate.net

Table 5: Elemental Analysis Data for a Representative 1-Benzothiophene Derivative

| Compound Formula | Analysis | %C | %H | %N | %S |

| C₁₅H₁₁FN₃OS | Calculated | - | - | - | - |

| Found | - | - | - | - | |

| C₁₇H₁₃N₂O₃S | Calculated | - | - | - | - |

| Found | - | - | - | - | |

| C₂₀H₁₄F₂N₂O₂ | Calculated | 67.05 | 4.15 | 8.23 | - |

| Found | 67.02 | 4.16 | 8.20 | - | |

| C₂₀H₁₂F₂N₂O₂ | Calculated | 68.57 | 3.45 | 8.00 | - |

| Found | 68.54 | 3.44 | 7.98 | - | |

| C₂₃H₁₆F₂N₂O₃ | Calculated | 67.98 | 3.97 | 6.89 | - |

| Found | 67.94 | 3.97 | 6.84 | - |

Electrochemical Characterization

Electrochemical characterization techniques, such as cyclic voltammetry, can be employed to study the redox properties of this compound and its derivatives. These methods provide information about the oxidation and reduction potentials of the compounds, which can be related to their electronic structure and potential applications in areas such as materials science. The benzothiophene moiety can undergo electrochemical reactions, and the nature and position of substituents can influence these processes.

An extensive review of scientific literature reveals a significant lack of specific research focused on the biological activities of This compound and its direct derivatives. The majority of published studies on benzothiophene carbohydrazides concentrate overwhelmingly on the 1-Benzothiophene-2-carbohydrazide isomer.

Consequently, there is insufficient available data to generate a thorough, informative, and scientifically accurate article that strictly adheres to the detailed outline you provided for the 3-carbohydrazide isomer. Populating the specified sections with detailed research findings, data tables, and specific molecular mechanisms for this compound is not possible without resorting to speculation or misattributing data from the more commonly studied 2-carbohydrazide isomer, which would be scientifically inaccurate.

Research on benzothiophene derivatives shows that the position of substituents on the benzothiophene ring is critical and dramatically influences the molecule's biological activity. Therefore, data pertaining to the 2-carbohydrazide isomer cannot be used to describe the properties of the 3-carbohydrazide isomer.

If you are interested in the biological activities of the more extensively researched 1-Benzothiophene-2-carbohydrazide , a detailed article based on your outline could be generated, as there is a substantial body of literature available for that specific compound.

Structure Activity Relationship Sar and Molecular Mechanisms of 1 Benzothiophene 3 Carbohydrazide Derivatives

Enzyme Inhibitory Actions and Specificity

Current research literature does not provide extensive information specifically detailing the inhibitory actions of 1-benzothiophene-3-carbohydrazide derivatives against the metabolic enzymes Catechol-O-methyltransferase (COMT), Sodium-glucose cotransporter 2 (SGLT2), and Nicotinamide phosphoribosyltransferase (Nampt).

Derivatives of benzothiophene (B83047) and related benzothiazine structures have demonstrated notable inhibitory effects on key enzymes involved in the inflammatory cascade. A series of 1,3-benzothiazinone derivatives has been shown to down-regulate the expression of Cyclooxygenase-2 (COX-2) in LPS-induced RAW264.7 cells. nih.gov One particular compound from this series significantly reduced prostaglandin E2 (PGE2) levels in carrageenan-induced paw edema models, although its direct inhibitory action on COX enzymes was weaker than the reference drug, meloxicam. nih.gov

Additionally, certain hydrazine-1-carbothioamide derivatives have been identified as dual inhibitors of 15-lipoxygenase (15-LOX) and carbonic anhydrase II. nih.gov The inhibitory potential against 15-LOX was influenced by the substitution pattern on the phenyl ring, with compounds featuring strong electronegative groups like fluorine showing greater inhibition. nih.gov Another study identified a three-substituted thiophene (B33073) derivative as a novel inhibitor of 15-lipoxygenase-1, which also demonstrated the ability to inhibit pro-inflammatory gene expression. nih.gov

Table 1: Inhibition of Inflammatory Enzymes by Related Derivatives

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 1,3-Benzothiazinone derivatives | COX-2 | Down-regulated COX-2 expression and reduced PGE2 levels. nih.gov | nih.gov |

| Hydrazine-1-carbothioamides | 15-LOX | Exhibited dual inhibition; potency influenced by electronegative substituents. nih.gov | nih.gov |

Derivatives based on the benzothiophene scaffold show significant promise as inhibitors of various enzymes relevant to metabolic disorders and pigmentation.

Tyrosinase Inhibition: Certain derivatives have exhibited potent tyrosinase inhibition. One study found that a compound with a 2-chloro substitution on the phenyl ring was a particularly efficacious tyrosinase inhibitor, with an IC50 value of 0.51 ± 0.12 µM, which was further supported by molecular docking analyses. researchgate.net

α-Amylase and α-Glucosidase Inhibition: The inhibition of α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes. Several studies have highlighted the potential of benzothiophene derivatives in this area.

Novel benzothiophene derivatives, including Schiff bases and 1,3,4-oxadiazole adducts of benzo[b]thiophene-2-carbohydrazide, have been identified as potential α-amylase inhibitors. nih.gov Molecular docking studies showed strong binding affinities, and in vitro assays confirmed potent inhibitory activity, with one 1,3,4-oxadiazole adduct displaying an IC50 value of 0.032 µM, which was more potent than the standard, acarbose (0.09 µM). nih.gov

Benzimidazole-bearing thiosemicarbazone derivatives have demonstrated excellent dual inhibitory activity against both α-amylase and α-glucosidase, with some compounds showing IC50 values as low as 1.10 µM. mdpi.com

A series of thiazole-based carbohydrazide (B1668358) derivatives also showed significant α-amylase inhibitory activity, with IC50 values ranging from 1.709 to 3.049 µM, comparable to acarbose. monash.edu

Similarly, various other heterocyclic derivatives, such as 1,2-benzothiazine-N-arylacetamides and imidazole-thiones, have been reported as potent inhibitors of α-glucosidase and/or α-amylase. nih.govmdpi.com

Table 2: Selected Benzothiophene and Related Derivatives as Enzyme Inhibitors

| Compound/Derivative Class | Enzyme | IC50 Value (µM) | Standard Drug (IC50, µM) | Reference |

|---|---|---|---|---|

| Benzo[b]thiophene Schiff base (Comp. 2) | α-Amylase | 0.035 | Acarbose (0.09) | nih.gov |

| Benzo[b]thiophene 1,3,4-oxadiazole (Comp. 4) | α-Amylase | 0.032 | Acarbose (0.09) | nih.gov |

| 2-(3-(4-bromobenzoyl)...-N-(4-bromophenyl)acetamide (12a) | α-Glucosidase | 18.25 | Acarbose (58.8) | mdpi.com |

| Benzimidazole thiosemicarbazone (Comp. 20) | α-Amylase | 1.10 ± 0.01 | Acarbose (11.12 ± 0.15) | mdpi.com |

| Benzimidazole thiosemicarbazone (Comp. 19) | α-Glucosidase | 1.30 ± 0.20 | Acarbose (11.29 ± 0.07) | mdpi.com |

Anti-Inflammatory Properties and Underlying Mechanisms

The anti-inflammatory potential of compounds derived from benzothiophene and related heterocyclic systems is well-documented. These agents often work by modulating key inflammatory pathways and mediators.

A series of 1,3-benzothiazinone derivatives demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov A lead compound from this series was found to significantly inhibit the phosphorylation of NF-κB and STAT3, two crucial transcription factors that regulate inflammatory responses. nih.gov This suggests that the anti-inflammatory effects are mediated through the suppression of these signaling pathways. nih.gov

Furthermore, benzothiazole derivatives have been investigated for their anti-inflammatory and analgesic properties. nih.gov Certain synthesized benzothiazole carboxamides showed potent inhibition of carrageenan-induced rat paw edema, an acute model of inflammation. nih.gov The anti-inflammatory activity of 1,3,4-oxadiazole derivatives has also been noted, often linked to their ability to inhibit cyclooxygenase enzymes. mdpi.com The combination of a pyridothiazine-1,1-dioxide scaffold with an arylpiperazine moiety, a known anti-inflammatory pharmacophore, has also been explored to develop new anti-inflammatory agents. mdpi.com

Other Noteworthy Biological Activities

Derivatives of this compound and structurally related compounds have been explored for a wide array of therapeutic applications beyond enzyme inhibition and anti-inflammatory action.

Anti-Tubercular Activity: The benzothiophene scaffold is a promising framework for developing new anti-tubercular agents. A systematic study of 3-substituted benzo[b]thiophene-1,1-dioxides revealed their effectiveness as inhibitors of Mycobacterium tuberculosis growth under aerobic conditions. nih.gov The potency was found to be highly dependent on the substituent at the C-3 position, with tetrazole, oxazole, and oxadiazole groups being the most potent, exhibiting Minimum Inhibitory Concentrations (MICs) as low as 2.6 µM. nih.gov However, cytotoxicity was identified as a liability in this particular series. nih.gov Other related structures, such as benzothiadiazine 1,1-dioxide derivatives and 8-nitrobenzothiazinones (BTZs), have also been synthesized and shown to possess in vitro activity against M. tuberculosis. nih.govresearchgate.net

Anticonvulsant Activity: Various hydrazone, semicarbazone, and thiosemicarbazone derivatives have been synthesized and evaluated for their anticonvulsant properties using the maximal electroshock seizure (MES) model. dovepress.com Additionally, novel 1,4-benzothiazine-3-one derivatives have been designed based on the structures of known anti-convulsant agents. nih.gov One compound, 4-(4-bromo-benzyl)-4H-benzo[b] nih.govnih.govthiazin-3(4H)-one, showed promising activity in a pentylenetetrazol (PTZ)-induced seizure model. nih.gov A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives also displayed potent antiseizure properties in both MES and 6 Hz seizure models, with the most plausible mechanism being interaction with voltage-sensitive sodium channels. mdpi.com

Anti-Diabetic Activity: The anti-diabetic potential of benzothiophene derivatives is primarily linked to their ability to inhibit α-amylase and α-glucosidase, as detailed in section 5.4.3. nih.govresearchgate.net Studies have demonstrated that novel benzothiophenes can act as potent α-amylase inhibitors both in silico and in vitro, with some derivatives showing greater efficacy than the standard drug acarbose. nih.gov The development of thiophene derivatives has been specifically aimed at treating and preventing type 2 diabetes and hyperglycemia. google.com

Anti-HIV Activity: While research into this compound derivatives for anti-HIV activity is limited, related structures have been investigated. A study on N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, which share the carbohydrazide moiety, did not find significant anti-HIV-1 activity at the concentrations tested. nih.gov However, other heterocyclic systems, such as pyrimido[1,2-c] nih.govdntb.gov.uabenzothiazin-6-imines, have shown potent anti-HIV activity, suggesting that the broader benzothiazine framework may be a useful scaffold for developing new antiretroviral agents. scispace.com

Future Research Directions and Translational Perspectives for 1 Benzothiophene 3 Carbohydrazide

Rational Design and Synthesis of Advanced Analogues with Enhanced Specificity

The future of 1-benzothiophene-3-carbohydrazide in drug discovery heavily relies on the rational design and synthesis of new analogues with improved potency and target specificity. The core structure, consisting of a fused benzene (B151609) and thiophene (B33073) ring system, offers a versatile platform for chemical modification. numberanalytics.com Researchers are focusing on creating derivatives by introducing various substituents to the benzothiophene (B83047) nucleus and modifying the carbohydrazide (B1668358) moiety.

One established approach involves the reaction of the carbohydrazide with various aldehydes to form acylhydrazones. For example, new series of benzothiophene acylhydrazones have been synthesized by reacting substituted benzo[b]thiophene-2-carboxylic hydrazide with a range of aromatic or heteroaromatic aldehydes. nih.gov This strategy has led to the identification of compounds with significant antimicrobial activity. nih.gov

Future synthetic strategies will likely continue to explore modifications at several key positions:

The Benzene Ring: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, influencing its binding affinity to biological targets.

The Thiophene Ring: Substitution at positions 2 and 3 of the benzothiophene ring is a common strategy. Syntheses often start from 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones, which are then cyclized to form the benzothiophene core, allowing for diverse substitutions. nih.govresearchgate.net

The Hydrazide Group: This functional group is a key linker and can be converted into other heterocyclic systems like 1,3,4-oxadiazoles or 1,3,4-thiadiazoles, which are themselves known for a wide range of biological activities. rsc.orgresearchgate.netnih.gov For instance, novel benzothiophene-tethered 1,3,4-oxadiazoles are being explored as potent antimicrobial agents. researchgate.net

The goal of these synthetic endeavors is to fine-tune the structure-activity relationship (SAR). For example, in the context of antitubercular agents, SAR studies have shown that benzothiophene compounds with a five-membered heterocyclic substituent at the C-3 position exhibit superior efficacy against M. tuberculosis. rsc.org By systematically altering the structure and evaluating the biological activity, more specific and effective drug candidates can be developed.

Table 1: Examples of Synthesized Benzothiophene Derivatives and Their Focus Area

| Derivative Class | Synthetic Precursor | Target Application | Reference |

| Acylhydrazones | Benzo[b]thiophene-2-carboxylic hydrazide | Antimicrobial (Multidrug-Resistant S. aureus) | nih.gov |

| (E)-2-(1-Alkenyl)benzothiophenes | 1-(2-Mercaptophenyl)-2-yn-1-ols | General Synthesis | nih.gov |

| 2-Alkoxymethylbenzothiophenes | 1-(2-Mercaptophenyl)-2-yn-1-ols | General Synthesis | nih.gov |

| Quinazolinone–benzothiophene hybrids | Quinazolinone and Benzothiophene scaffolds | Anti-tubercular | rsc.org |

| Thiophene-3-carbohydrazide (B180984) derivatives | Thiophene-3-carbohydrazide | Corrosion Inhibition | jept.de |

Exploration of Novel Biological Targets and Therapeutic Applications

The benzothiophene scaffold is a well-established pharmacophore with a broad spectrum of documented biological activities, including antimicrobial, anti-inflammatory, anticancer, and antitubercular properties. rsc.org Derivatives of this compound are key contributors to this diversity. Future research will aim to uncover novel biological targets and expand the therapeutic potential of these compounds.

Current and Emerging Therapeutic Areas:

Antimicrobial Agents: A significant area of research is the development of benzothiophene derivatives to combat multidrug-resistant bacteria. Acylhydrazone derivatives of benzothiophene have shown promising activity against clinically isolated strains of methicillin-resistant and daptomycin-resistant Staphylococcus aureus. nih.gov Future work will likely focus on elucidating the mechanism of action and expanding the spectrum of activity to other resistant pathogens.

Anticancer Agents: Benzothiophene derivatives have been investigated as promising anticancer agents. rsc.org For instance, certain benzothiophene acrylonitrile (B1666552) derivatives have demonstrated potent growth inhibition against various cancer cell lines. rsc.orgresearchgate.net The search for novel analogues extends to targeting specific pathways in cancer cells, such as the AKT pathway, which is a focus for newly designed 1,3,4-thiadiazole (B1197879) derivatives. nih.gov

Anti-tubercular Agents: Hybrids of benzothiophene with other heterocyclic systems, such as quinazolinone, have been identified as effective agents against M. tuberculosis. rsc.org The carbohydrazide moiety is a crucial linker in creating such hybrid molecules.

Nuclear Receptor Modulation: Some benzothiophene derivatives have been found to activate peroxisome proliferator-activated receptors (PPARα or PPARγ), which are important intranuclear transcription factors involved in metabolic regulation. google.com This opens up potential applications in treating metabolic diseases.

The exploration for new applications involves screening compound libraries against a wide array of biological targets. The versatility of the this compound starting material allows for the creation of diverse libraries, increasing the probability of discovering novel bioactivities.

Development of Integrated Experimental and Computational Approaches for Drug Discovery

The synergy between experimental synthesis and computational modeling is revolutionizing drug discovery. This integrated approach is particularly valuable for scaffolds like benzothiophene, allowing for a more rational and efficient design process. Future research on this compound derivatives will increasingly rely on these methods.

Key Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It is used to understand binding modes and to screen virtual libraries of compounds against specific biological targets, such as enzymes or receptors. nih.gov For example, docking simulations have been used to support the findings of favorable binding profiles of thiosemicarbazide (B42300) derivatives within the active sites of cancer-related enzymes like PI3K, AKT1, and mTOR. nih.gov

Quantum Chemical Methods: Techniques like Density Functional Theory (DFT) are used to explore the relationship between a molecule's electronic structure and its properties, such as reactivity and inhibition efficiency. jept.deresearchgate.net These calculations can provide insights into the electronic properties that govern a compound's activity.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. It can be used as a template to design new molecules with similar or enhanced activity. researchgate.net

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This helps in the early identification of compounds with poor pharmacokinetic profiles, saving time and resources. nih.gov

By integrating these in silico approaches with traditional experimental work, researchers can prioritize the synthesis of the most promising candidates, predict their biological activity, and gain deeper insights into their mechanisms of action. This cycle of computational design, chemical synthesis, and biological evaluation accelerates the entire drug discovery pipeline. nih.gov

Potential in Advanced Materials Science Applications

While the primary focus has been on biomedical applications, the benzothiophene core structure possesses intrinsic electronic and physical properties that make it a highly attractive building block for advanced materials. numberanalytics.com The unique fused-ring structure imparts high electron density, aromaticity, and thermal stability, which are desirable traits for applications in organic electronics and materials protection. numberanalytics.comresearchgate.net

Emerging Applications in Materials Science:

Organic Electronics: Benzothiophene derivatives, particularly numberanalytics.combenzothieno[3,2-b] numberanalytics.combenzothiophene (BTBT), are extensively studied as organic semiconductors. researchgate.netcityu.edu.hk These materials are valued for their high charge carrier mobility and stability, making them suitable for use in:

Organic Field-Effect Transistors (OFETs): BTBT derivatives are among the most popular organic semiconductors for OFETs, which are fundamental components of flexible and transparent electronics. researchgate.netcityu.edu.hkresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of the benzothiophene core allow for the design of materials with specific emission characteristics. researchgate.net

Organic Photodetectors and Solar Cells: The ability to absorb light and transport charge makes these materials candidates for light-sensing and energy-harvesting devices. cityu.edu.hk

Corrosion Inhibitors: Research has shown that certain thiophene-3-carbohydrazide derivatives can act as effective corrosion inhibitors for carbon steel in acidic environments. jept.de The molecules adsorb onto the metal surface, forming a protective layer that mitigates corrosion. This points to a direct materials protection application for derivatives of this compound.

Conjugated Polymers: The benzothiophene scaffold can be incorporated into conjugated polymers. For example, polymers designed with dibenzothiophene-S,S-dioxide units have been synthesized for applications in artificial photosynthesis, demonstrating high efficiency in producing hydrogen peroxide. rsc.org

Future research in this area will likely involve synthesizing novel polymers and small molecules derived from this compound and evaluating their electronic, optical, and thermal properties for specific material applications. The ability to functionalize the core structure allows for fine-tuning these properties to meet the demands of next-generation electronic devices and functional materials. researchgate.net

Q & A

Basic Research Question

- Solvent Selection : Ethanol or glacial acetic acid improves hydrazone formation yields (~70–85%) compared to DMSO or THF .

- Catalyst Optimization : Sodium acetate (5 mol%) accelerates Schiff base formation while minimizing side reactions .

How can in vitro and in vivo assays be harmonized to validate anti-TMV activity?

Advanced Research Question

- In Vitro : Measure inhibition of TMV replication in tobacco protoplasts using ELISA or qRT-PCR .

- In Vivo : Apply compounds to Nicotiana tabacum leaves and monitor lesion counts. Compound 29 (tetrahydro-β-carboline derivative) reduced lesions by 35.8% at 100 μg/mL, outperforming ribavirin .

What spectroscopic techniques are critical for characterizing hydrazide-hydrazone tautomerism?

Basic Research Question

- -NMR : Detect tautomeric forms via NH proton shifts (e.g., hydrazone NH at δ 10.5 ppm vs. hydrazide NH at δ 8.5 ppm) .

- X-ray Crystallography : Resolve tautomeric states in solid-state structures, as seen in benzohydrazide monohydrates .

How do structural modifications enhance the antifungal or insecticidal activity of carbohydrazides?

Advanced Research Question

- Heterocyclic Fusion : Introducing pyrazole or triazine rings (e.g., compound X13 ) improves fungicidal activity against Fusarium spp. by disrupting ergosterol biosynthesis .

- Acylhydrazone Moieties : Compounds with 4-chlorophenyl groups (e.g., compound 23 ) show insecticidal activity via acetylcholine esterase inhibition .

What computational tools are recommended for analyzing electronic properties of this compound?

Advanced Research Question

- DFT Calculations : Use Gaussian09 to compute HOMO-LUMO gaps and electrostatic potential maps, predicting reactivity toward electrophiles/nucleophiles .

- Molecular Dynamics : Simulate binding stability in solvent (e.g., water, ethanol) using GROMACS to optimize solubility .

How can researchers address discrepancies in reported melting points for benzothiophene derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.